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Cat. No.: B1663552

An In-depth Technical Guide on the Core Mechanism of Action of Copanlisib in B-cell
Malignancies

Introduction

Copanlisib (brand name Aligopa™) is a potent, intravenous, pan-class | phosphatidylinositol-3-
kinase (PI3K) inhibitor developed for the treatment of various hematological malignancies.[1][2]
It received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2017 for
the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at
least two prior systemic therapies.[1][2] The therapeutic efficacy of copanlisib is rooted in its
ability to modulate critical signaling pathways that are frequently dysregulated in B-cell cancers,
leading to the inhibition of cell proliferation and survival, and the induction of apoptosis.[3][4][5]
This guide provides a detailed examination of the molecular mechanisms underpinning the
action of copanlisib, supported by quantitative data, experimental methodologies, and visual
representations of the key signaling cascades involved.

Molecular Target and Isoform Selectivity

The primary molecular target of copanlisib is the family of class | PI3K enzymes. These lipid
kinases play a central role in coupling receptor-mediated signals to essential cellular functions,
including cell growth, proliferation, survival, and metabolism.[6][7] The PI3K pathway is one of
the most commonly activated signaling pathways in cancer.[1]

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1663552?utm_src=pdf-interest
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9968701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9968701/
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://go.drugbank.com/drugs/DB12483
https://synapse.patsnap.com/article/what-is-the-mechanism-of-copanlisib-dihydrochloride
https://en.wikipedia.org/wiki/Copanlisib
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://www.researchgate.net/publication/354721253_Development_of_PI3K_inhibitors_Advances_in_clinical_trials_and_new_strategies_Review
https://www.researchgate.net/publication/235522074_Development_of_PI3K_inhibitors_Lessons_learned_from_early_clinical_trials
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097514/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Copanlisib is a pan-class | PI3K inhibitor, meaning it targets all four isoforms of the class |
catalytic subunit (p110a, p110p3, p110d, and p110y). However, it exhibits a preferential and
potent inhibitory activity against the PI3K-a (p110a) and PI3K-4 (p1109) isoforms.[1][3][4][8]
The PI3K-d isoform is predominantly expressed in hematopoietic cells and is crucial for the
function, differentiation, and survival of B-cells, making it a key therapeutic target in B-cell
malignancies.[1][4] The PI3K-a isoform is also implicated in cancer cell proliferation and
survival.[4] This dual activity against both a and & isoforms contributes to its robust anti-tumor
effects in these cancers.[1][8]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of copanlisib against the class | PI3K isoforms is summarized below.

PI3K Isoform IC50 (nmol/L) Source(s)
PI3K-a 0.5 [11(31€]
PI3K-3 0.7 [1]31°]
PI3K-B 3.7 [11[31[°]
PI3K-y 6.4 [1][3][°]

Table 1: Copanlisib half-maximal inhibitory concentrations (IC50) against class | PI3K
isoforms.

Core Mechanism: Inhibition of the PIBK/IAKT/mTOR
Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell
survival and proliferation. In many B-cell malignancies, this pathway is constitutively active,
driving uncontrolled cell growth.

o Activation: The pathway is typically activated by cell surface receptors, which recruit and
activate PI3K.

e PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate
(PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
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» Downstream Signaling: PIP3 recruits and activates downstream effectors, most notably the
serine/threonine kinase AKT (also known as Protein Kinase B).

o Cellular Effects: Activated AKT then phosphorylates a multitude of substrates, including the
mammalian target of rapamycin (MTOR) complex, which in turn promotes protein synthesis,
cell growth, proliferation, and survival, while inhibiting apoptosis.[1][4]

Copanlisib exerts its therapeutic effect by binding to the ATP-binding pocket of the PI3K
enzyme, directly inhibiting its catalytic activity.[4] This blockade prevents the conversion of PIP2
to PIP3, leading to the subsequent inactivation of the entire downstream AKT/mTOR signaling
cascade.[4] The suppression of this pathway ultimately inhibits cell growth and proliferation and
promotes programmed cell death (apoptosis) in malignant B-cells.[4]
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Copanlisib inhibits the PIBK/AKT/mTOR signaling pathway.

Inhibition of B-Cell Receptor (BCR) Signaling

In addition to growth factor signaling, the PI3K pathway is a cornerstone of B-cell receptor
(BCR) signaling.[1] The BCR plays a major role in the survival and proliferation of both normal
and malignant mature B-cells.[1] Upon antigen binding, the BCR activates a cascade of
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downstream signaling molecules, including LYN and SYK kinases, which in turn recruit and
activate PI3K.[1]

By inhibiting PI3K-d, which is critically linked to the BCR, copanlisib effectively decouples the
BCR from its downstream pro-survival and proliferative signals.[1][3] This action is a key
component of its efficacy in B-cell malignancies that are dependent on chronic BCR signaling.
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Copanlisib blocks pro-survival B-Cell Receptor (BCR) signaling.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b1663552?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Induction of Apoptosis via the AKT/FoxO3a/PUMA
AXis
A direct consequence of AKT inhibition by copanlisib is the induction of apoptosis. One

specific mechanism involves the transcription factor FoxO3a and the pro-apoptotic protein
PUMA (p53 upregulated modulator of apoptosis).

In normal conditions, activated AKT phosphorylates and inactivates FoxO3a, sequestering it in
the cytoplasm. When copanlisib inhibits AKT, FoxO3a remains unphosphorylated, allowing it
to translocate to the nucleus. In the nucleus, FoxO3a acts as a transcription factor, binding to
the promoter of the PUMA gene and inducing its expression.[10] PUMA then triggers the
intrinsic apoptotic pathway by inhibiting anti-apoptotic proteins and activating pro-apoptotic
proteins like BAX and BAK, leading to mitochondrial dysfunction, caspase activation, and
ultimately, cell death.[10][11] This process has been shown to be crucial for the anticancer
effects of copanlisib.[10]
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Logical flow of copanlisib-induced apoptosis via the PUMA axis.

Additional Mechanisms

Beyond the core pathways, copanlisib also impacts other cellular processes that contribute to
its anti-lymphoma activity:

« Inhibition of Chemotaxis: It has been shown to inhibit CXCR12-mediated chemotaxis of
malignant B-cells, potentially reducing the homing and survival of tumor cells within
protective microenvironments like the bone marrow and lymph nodes.[3]

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b1663552?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://go.drugbank.com/drugs/DB12483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« Inhibition of NF-kB Signaling: Copanlisib can inhibit the NF-kB signaling pathway in
lymphoma cell lines, another crucial pathway for B-cell survival and proliferation.[3][12]

Data Presentation: Clinical Efficacy in B-cell
Malighancies

The molecular mechanisms of copanlisib translate into clinical activity. The pivotal Phase II
CHRONOS-1 study demonstrated significant efficacy in patients with relapsed or refractory
indolent B-cell lymphoma. A meta-analysis of multiple studies further quantified its clinical

performance.
o ] Copanlisib Copanlisib +
Clinical Endpoint L Source(s)
Monotherapy Rituximab
Overall Response
42% - 59% 89% [13][14][15][16]
Rate (ORR)
Complete Response
6% - 12% 34% [13][14][15][16]
(CR) Rate
Partial Response (PR)
40% N/A [14][15]
Rate
Median Progression-
11.2 months 21.5 months [13][16]

Free Survival (PFS)

Table 2: Summary of clinical efficacy of copanlisib in relapsed/refractory B-cell non-Hodgkin
lymphoma.

Experimental Protocols

The elucidation of copanlisib's mechanism of action relies on a variety of standard and
advanced laboratory techniques.

PI3K Activity Assay (Kinase Assay)

o Objective: To directly measure the enzymatic activity of PI3K isoforms and their inhibition by
copanlisib.
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o Methodology:

o Reagents: Recombinant human PI3K isoforms (q, B, 9, y), lipid substrate (e.g., PIP2), ATP
(often radiolabeled [y-32P]ATP), and the test compound (copanlisib).

o Reaction: The kinase reaction is initiated by mixing the enzyme, lipid substrate, and ATP in
a suitable buffer. The reaction is performed across a range of copanlisib concentrations.

o Detection: The product, radiolabeled PIP3, is separated from the unreacted ATP, typically
using thin-layer chromatography (TLC) or capture on a filter membrane.

o Quantification: The amount of radioactivity incorporated into PIP3 is measured using a
scintillation counter or phosphorimager.

o Analysis: The percentage of inhibition at each drug concentration is calculated relative to a
vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability / Proliferation Assay (e.g., MTT or CCK-8
Assay)

» Objective: To assess the effect of copanlisib on the proliferation and viability of B-cell
malignancy cell lines.

o Methodology:

o Cell Culture: Lymphoma cell lines are seeded in 96-well plates and allowed to adhere or
stabilize.

o Treatment: Cells are treated with serial dilutions of copanlisib or a vehicle control for a
specified period (e.g., 72 hours).[17]

o Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) or CCK-8 is added to each well. Metabolically active, viable cells convert the
tetrazolium salt into a colored formazan product.

o Measurement: After an incubation period, the formazan is solubilized, and the absorbance
is read on a microplate reader at a specific wavelength.
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o Analysis: Absorbance values are proportional to the number of viable cells. The results are
used to calculate the percentage of growth inhibition and determine the IC50 of the
compound for each cell line.[17]

Western Blot for Phospho-Protein Analysis

o Objective: To determine if copanlisib inhibits the PISK pathway by measuring the
phosphorylation status of downstream targets like AKT.

o Methodology:

o Cell Treatment & Lysis: B-cell ymphoma cells are treated with copanlisib for a defined
period (e.g., 2 hours).[9] Subsequently, cells are lysed to extract total protein.

o Protein Quantification: The total protein concentration in each lysate is determined using a
standard method (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

o Immunoblotting: The membrane is incubated with primary antibodies specific for the
phosphorylated form of a target protein (e.g., anti-phospho-AKT Ser473) and an antibody
for the total amount of that protein (e.g., anti-total-AKT).

o Detection: The membrane is then incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is captured on
X-ray film or with a digital imager.

o Analysis: The intensity of the phospho-protein band is normalized to the total protein band
to determine the degree of pathway inhibition.[9]

1. Cell Lysis & 2. Protein Quantification 3. SDS-PAGE 4. Protein Transfer 5. Immunoblotting 6. Detection 7. Analysis of
Protein Extraction (BCA Assay) (Separation) (to Membrane) (Antibodies) (Chemiluminescence) ) p-AKT/Total AKT
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Experimental workflow for Western blot analysis of p-AKT.

Mechanisms of Resistance

Despite the efficacy of copanlisib, some patients may develop resistance. Preclinical studies
have begun to elucidate the underlying mechanisms, which often involve the upregulation of
bypass signaling pathways. In marginal zone lymphoma cell lines made resistant to
copanlisib, researchers observed the upregulation of several alternative pathways, including:

Cytokine signaling (e.g., IL1A, IL1B)[18][19]

NF-kB signaling[18][19]

MAPK signaling[18][19]

JAK-STAT signaling[18][19]

This suggests that tumor cells can adapt to PI3K inhibition by activating parallel survival
pathways, highlighting potential targets for combination therapies to overcome resistance.[18]

Conclusion

The mechanism of action of copanlisib in B-cell malignancies is multifaceted, centered on the
potent and preferential inhibition of PI3K-a and PI3K-d isoforms. This targeted inhibition
disrupts two critical survival pillars for malignant B-cells: the PIBK/AKT/mTOR pathway and the
B-cell receptor signaling cascade. The downstream consequences include the shutdown of
proliferative signals, cell cycle arrest, and the active induction of apoptosis through
mechanisms such as the AKT/FoxO3a/PUMA axis. This comprehensive blockade of key
survival pathways provides the molecular basis for the significant clinical activity of copanlisib
in patients with relapsed or refractory B-cell lymphomas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1663552?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://aacrjournals.org/bloodcancerdiscov/article/1/3_Supplement/PO-46/2123/Abstract-PO-46-Mechanisms-of-resistance-to-the
https://www.researchgate.net/publication/347340371_Abstract_PO-46_Mechanisms_of_resistance_to_the_PI3K_inhibitor_copanlisib_in_marginal_zone_lymphoma
https://aacrjournals.org/bloodcancerdiscov/article/1/3_Supplement/PO-46/2123/Abstract-PO-46-Mechanisms-of-resistance-to-the
https://www.researchgate.net/publication/347340371_Abstract_PO-46_Mechanisms_of_resistance_to_the_PI3K_inhibitor_copanlisib_in_marginal_zone_lymphoma
https://aacrjournals.org/bloodcancerdiscov/article/1/3_Supplement/PO-46/2123/Abstract-PO-46-Mechanisms-of-resistance-to-the
https://www.researchgate.net/publication/347340371_Abstract_PO-46_Mechanisms_of_resistance_to_the_PI3K_inhibitor_copanlisib_in_marginal_zone_lymphoma
https://aacrjournals.org/bloodcancerdiscov/article/1/3_Supplement/PO-46/2123/Abstract-PO-46-Mechanisms-of-resistance-to-the
https://www.researchgate.net/publication/347340371_Abstract_PO-46_Mechanisms_of_resistance_to_the_PI3K_inhibitor_copanlisib_in_marginal_zone_lymphoma
https://aacrjournals.org/bloodcancerdiscov/article/1/3_Supplement/PO-46/2123/Abstract-PO-46-Mechanisms-of-resistance-to-the
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://www.benchchem.com/product/b1663552?utm_src=pdf-body
https://www.benchchem.com/product/b1663552?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular
lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nim.nih.gov]
3. go.drugbank.com [go.drugbank.com]

4. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]

5. Copanlisib - Wikipedia [en.wikipedia.org]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with
considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

9. cancer-research-network.com [cancer-research-network.com]

10. Copanlisib promotes growth inhibition and apoptosis by modulating the
AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nim.nih.gov]

11. RETRACTED ARTICLE: Copanlisib promotes growth inhibition and apoptosis by
modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]
13. aacrjournals.org [aacrjournals.org]

14. Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A
meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

15. Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A
meta-analysis of prospective clinical trials - PubMed [pubmed.ncbi.nim.nih.gov]

16. Frontiers | Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin
lymphoma: A meta-analysis of prospective clinical trials [frontiersin.org]

17. researchgate.net [researchgate.net]
18. aacrjournals.org [aacrjournals.org]
19. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Copanlisib mechanism of action in B-cell malignancies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663552#copanlisib-mechanism-of-action-in-b-cell-
malignancies]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6097514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9968701/
https://go.drugbank.com/drugs/DB12483
https://synapse.patsnap.com/article/what-is-the-mechanism-of-copanlisib-dihydrochloride
https://en.wikipedia.org/wiki/Copanlisib
https://www.researchgate.net/publication/354721253_Development_of_PI3K_inhibitors_Advances_in_clinical_trials_and_new_strategies_Review
https://www.researchgate.net/publication/235522074_Development_of_PI3K_inhibitors_Lessons_learned_from_early_clinical_trials
https://pmc.ncbi.nlm.nih.gov/articles/PMC6109662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6109662/
https://www.cancer-research-network.com/2023/12/04/copanlisib-is-a-pan-class-i-pi3k-inhibitor-for-lymphoma-resaerch/
https://pubmed.ncbi.nlm.nih.gov/33139695/
https://pubmed.ncbi.nlm.nih.gov/33139695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7606528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7606528/
https://www.researchgate.net/publication/317784919_Phase_II_study_of_copanlisib_a_PI3K_inhibitor_in_relapsed_or_refractory_indolent_or_aggressive_lymphoma
https://aacrjournals.org/cancerdiscovery/article/7/12/OF2/40408/Copanlisib-Produces-Prolonged-Responses-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC9691663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9691663/
https://pubmed.ncbi.nlm.nih.gov/36439091/
https://pubmed.ncbi.nlm.nih.gov/36439091/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1034253/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.1034253/full
https://www.researchgate.net/figure/Copanlisib-resistant-B-cell-lymphoma-cell-lines-and-a-duvelisib-resistant-T-cell-lymphoma_fig1_336408111
https://aacrjournals.org/bloodcancerdiscov/article/1/3_Supplement/PO-46/2123/Abstract-PO-46-Mechanisms-of-resistance-to-the
https://www.researchgate.net/publication/347340371_Abstract_PO-46_Mechanisms_of_resistance_to_the_PI3K_inhibitor_copanlisib_in_marginal_zone_lymphoma
https://www.benchchem.com/product/b1663552#copanlisib-mechanism-of-action-in-b-cell-malignancies
https://www.benchchem.com/product/b1663552#copanlisib-mechanism-of-action-in-b-cell-malignancies
https://www.benchchem.com/product/b1663552#copanlisib-mechanism-of-action-in-b-cell-malignancies
https://www.benchchem.com/product/b1663552#copanlisib-mechanism-of-action-in-b-cell-malignancies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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